1-(3,4-Difluorophenyl)ethanol
CAS No.: 321318-21-2
Cat. No.: VC5595607
Molecular Formula: C8H8F2O
Molecular Weight: 158.148
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 321318-21-2 |
---|---|
Molecular Formula | C8H8F2O |
Molecular Weight | 158.148 |
IUPAC Name | 1-(3,4-difluorophenyl)ethanol |
Standard InChI | InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 |
Standard InChI Key | WSIJRUFDDILTTN-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=C(C=C1)F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The IUPAC name for 1-(3,4-difluorophenyl)ethanol is 1-(3,4-difluorophenyl)ethanol, with the systematic name 1-(3,4-difluorophenyl)ethyl alcohol. Its structure consists of a benzene ring with fluorine atoms at the 3- and 4-positions and an ethanol moiety (-CHCHOH) attached to the 1-position (Figure 1).
Figure 1: Structural representation of 1-(3,4-difluorophenyl)ethanol.
Physicochemical Properties
While direct measurements for 1-(3,4-difluorophenyl)ethanol are sparse, data from structurally similar compounds—such as 2-amino-1-(3,4-difluorophenyl)ethanol (CAS 10145-04-7)—offer approximations :
The presence of fluorine atoms increases electronegativity and hydrogen-bonding potential, influencing solubility and reactivity. The hydroxyl group enables participation in esterification and etherification reactions.
Synthesis and Manufacturing
Biocatalytic Reduction
The most promising synthetic route for enantiomerically pure 1-(3,4-difluorophenyl)ethanol involves ketoreductase (KRED)-catalyzed asymmetric reduction of 1-(3,4-difluorophenyl)ethanone. This method mirrors processes used for analogous chlorinated compounds, such as (R)-2-chloro-1-(3,4-difluorophenyl)ethanol .
Reaction Scheme:
Key Process Parameters (from Chlorinated Analogues ):
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Substrate Concentration: 100–500 g/L
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Enzyme Loading: 2–50 g/L (KRED powder or whole cells)
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Co-solvent: Isopropanol (10–30% v/v)
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Temperature: 25–40°C
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pH: 6.9–7.1
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Conversion: >99%
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Enantiomeric Excess (ee): >99.9%
Chemical Synthesis
Alternative chemical methods include:
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Metal-Catalyzed Hydrogenation: Palladium or nickel catalysts reduce the corresponding ketone under hydrogen gas.
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Borohydride Reduction: Sodium borohydride (NaBH) in ethanol or tetrahydrofuran (THF) at 0–25°C.
Applications in Pharmaceutical Intermediates
Role in Ticagrelor Synthesis
1-(3,4-Difluorophenyl)ethanol serves as a precursor to cyclopropane intermediates used in Ticagrelor, a P2Y receptor antagonist for acute coronary syndromes . The enantiopure alcohol undergoes cyclopropanation to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, a critical intermediate .
Key Advantages of Biocatalytic Routes :
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High Stereoselectivity: Eliminates need for chiral chromatography.
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Green Chemistry: Water-isopropanol solvent systems reduce waste.
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Scalability: Demonstrated at hectogram to multi-kilogram scales.
Other Therapeutic Targets
Structural analogs of 1-(3,4-difluorophenyl)ethanol are investigated for:
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Orexin Receptor Ligands: Modulators of sleep-wake cycles.
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Kinase Inhibitors: Potential antitumor agents.
Industrial and Research Challenges
Process Optimization
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Enzyme Stability: KRED deactivation at substrate concentrations >500 g/L .
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Product Inhibition: Ethanol accumulation reduces reaction rates.
Future Directions
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